An In-depth Technical Guide to 8-Iodooct-1-ene: A Versatile Bifunctional Synthon
An In-depth Technical Guide to 8-Iodooct-1-ene: A Versatile Bifunctional Synthon
Introduction: Unveiling a Key Synthetic Building Block
8-Iodooct-1-ene is a bifunctional organic molecule that serves as a highly valuable intermediate in modern organic synthesis. Possessing both a terminal alkene and a primary alkyl iodide, this compound offers two distinct reactive sites, allowing for sequential and orthogonal chemical transformations. The presence of the soft iodide leaving group makes the terminal carbon exceptionally susceptible to nucleophilic substitution and a prime candidate for a variety of carbon-carbon bond-forming reactions. Simultaneously, the vinyl group provides a handle for alkene metathesis, addition reactions, and polymerizations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of 8-iodooct-1-ene, tailored for researchers and professionals in drug development and materials science.
The structural formula for 8-iodooct-1-ene is presented below:
CH₂=CH(CH₂)₆I
Physicochemical and Structural Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₅I | - |
| Molecular Weight | 238.11 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to iodoalkanes |
| Boiling Point | Predicted: ~225-235 °C at 760 mmHg | Estimation |
| Density | Predicted: ~1.3 g/mL | Estimation |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane) | General principle |
| SMILES | C=CCCCCCI | [2] |
| InChIKey | XBRJYHWTXTYAOC-UHFFFAOYSA-N | [2] |
Synthesis of 8-Iodooct-1-ene: A Practical Approach
The most direct and efficient laboratory-scale synthesis of 8-iodooct-1-ene is achieved via a Finkelstein reaction. This classic Sₙ2 reaction involves the treatment of a more readily available alkyl halide, such as 8-bromooct-1-ene, with an excess of sodium iodide in a suitable solvent like acetone.[3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the equilibrium in accordance with Le Châtelier's principle.[4][5]
8-Bromooct-1-ene is a commercially available starting material, making this a convenient and high-yielding route.[6][7][8]
Experimental Protocol: Synthesis of 8-Iodooct-1-ene from 8-Bromooct-1-ene
This protocol is adapted from a similar, well-established procedure for the synthesis of 6-iodo-1-hexene published in Organic Syntheses.[9]
Materials:
-
8-Bromooct-1-ene (1.0 eq.)
-
Anhydrous Sodium Iodide (1.5 eq.)
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 8-bromooct-1-ene and anhydrous acetone.
-
Anhydrous sodium iodide is added to the flask.
-
The resulting suspension is heated to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the bulk of the acetone.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield 8-iodooct-1-ene, which can be further purified by vacuum distillation if necessary.
Caption: Synthetic pathway for 8-iodooct-1-ene via the Finkelstein reaction.
Chemical Reactivity and Synthetic Utility
The dual functionality of 8-iodooct-1-ene dictates its reactivity profile, allowing for a range of selective transformations.
Reactions at the Carbon-Iodine Bond
The C-I bond is the weakest of the carbon-halogen bonds, making the primary iodide an excellent leaving group in nucleophilic substitution reactions (Sₙ2).[8] This allows for the facile introduction of a variety of nucleophiles at the terminal position.
Furthermore, the primary iodide can be readily converted into an organometallic species. For instance, reaction with magnesium metal in dry ether yields the corresponding Grignard reagent, oct-7-en-1-ylmagnesium iodide. This transformation converts the electrophilic carbon into a potent nucleophile, which can then be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[4] The Grignard reagent derived from the bromo-analog has been employed in the synthesis of natural products, highlighting the synthetic potential of this approach.[6]
The iodoalkane moiety is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds.
Reactions of the Terminal Alkene
The terminal double bond is amenable to a wide array of classic alkene transformations, including:
-
Electrophilic Addition: Reactions with reagents like HBr (in the absence of peroxides), Br₂, and water (under acidic catalysis) will follow Markovnikov's rule.
-
Radical Addition: In the presence of radical initiators, HBr will add in an anti-Markovnikov fashion.
-
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond to yield the terminal primary alcohol.
-
Oxidative Cleavage: Ozonolysis can cleave the double bond to yield heptanal and formaldehyde.
-
Thiol-ene "Click" Reactions: The terminal alkene can readily participate in radical-mediated thiol-ene reactions to form thioethers, a powerful tool in materials science and bioconjugation.[10][11]
The orthogonality of these two functional groups is a key feature. For example, one can perform a Grignard reaction at the iodide terminus while leaving the alkene intact, and subsequently functionalize the alkene.
Caption: Reactivity map of 8-iodooct-1-ene's two functional groups.
Applications in Research and Development
The bifunctional nature of 8-iodooct-1-ene makes it a versatile building block in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug discovery.
-
Natural Product Synthesis: Long-chain bifunctional molecules are crucial for the construction of many natural products, including polyketides and fatty acid derivatives. 8-Iodooct-1-ene can serve as a precursor for introducing an eight-carbon chain with reactive handles at both ends, facilitating fragment coupling strategies.[12][13]
-
Drug Discovery: The octene chain can be incorporated into drug scaffolds to enhance lipophilicity, which can be crucial for membrane permeability and bioavailability. The terminal iodide and alkene provide sites for the attachment of pharmacophores or for linking to other molecules to create prodrugs or targeted drug delivery systems.[14][15]
-
Materials Science: As a monomer containing a reactive alkyl halide, it can be used to synthesize functional polymers. The iodide can serve as an initiation site for certain types of living polymerization or as a post-polymerization modification handle.
Spectroscopic Characterization
Precise structural elucidation of 8-iodooct-1-ene relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, the expected features can be accurately predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the vinyl group and the methylene group adjacent to the iodine atom.[16][17][18][19]
-
~5.8 ppm (ddt): The internal vinyl proton (CH =CH₂), showing coupling to the cis and trans vinyl protons and the adjacent methylene group.
-
~5.0 ppm (m): The two terminal vinyl protons (CH=CH ₂).
-
~3.2 ppm (t): The methylene protons adjacent to the iodine atom (-CH₂I ), deshielded by the electronegative iodine.
-
~2.0 ppm (q): The allylic methylene protons (=CH-CH ₂-).
-
~1.2-1.9 ppm (m): The remaining methylene protons of the alkyl chain.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms.[16][17][18][19]
-
~139 ppm: The internal vinyl carbon (C H=CH₂).
-
~114 ppm: The terminal vinyl carbon (CH=C H₂).
-
~34 ppm: The allylic methylene carbon (=CH-C H₂-).
-
~28-33 ppm: The internal methylene carbons of the alkyl chain.
-
~7 ppm: The terminal methylene carbon adjacent to the iodine atom (-C H₂I).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the alkene and alkyl iodide functionalities.[20][21]
-
~3080 cm⁻¹: C-H stretch of the sp² hybridized carbons of the alkene.
-
~2850-2960 cm⁻¹: C-H stretch of the sp³ hybridized carbons of the alkyl chain.
-
~1640 cm⁻¹: C=C stretching vibration of the terminal alkene.
-
~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal alkene.
-
~500-600 cm⁻¹: C-I stretching vibration.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 238 may be observed. Key fragmentation patterns would include:[22][23]
-
Loss of I• (m/z 111): Cleavage of the C-I bond to give the C₈H₁₅⁺ cation. This is often a prominent peak.
-
Loss of C₆H₁₂I• (m/z 41): Fragmentation at the allylic position.
-
A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the alkyl chain.
Safety and Handling
8-Iodooct-1-ene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most alkyl iodides, it is expected to be a skin and eye irritant.[24] It is light-sensitive and should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
8-Iodooct-1-ene is a synthetically versatile molecule whose value lies in its bifunctional nature. The distinct and predictable reactivity of the primary iodide and the terminal alkene allows for its use as a strategic building block in the assembly of complex molecular architectures. Its straightforward synthesis from commercially available precursors further enhances its appeal to the synthetic chemist. This guide has outlined its fundamental properties, synthesis, reactivity, and applications, providing a solid foundation for its incorporation into advanced synthetic workflows in pharmaceutical and materials research.
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